molecular formula C10H9ClF3NO2S B14064569 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14064569
M. Wt: 299.70 g/mol
InChI Key: IYEXYVXZLYMUPD-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene involves several steps. One common method includes the nitration of 1-(3-chloropropyl)-3-(trifluoromethylthio)benzene, followed by purification processes to isolate the desired product. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure selectivity and yield .

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. These methods often include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The presence of all three functional groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

1-(3-chloropropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

IYEXYVXZLYMUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCCl

Origin of Product

United States

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